molecular formula C11H14O2 B2929228 Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate CAS No. 222555-13-7

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B2929228
CAS No.: 222555-13-7
M. Wt: 178.231
InChI Key: LVNCAFIBJIDVBS-UHFFFAOYSA-N
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Description

“Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate” is a chemical compound. It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a compound with a similar structure can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Scientific Research Applications

Heterocyclic Derivative Syntheses

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate and related compounds have been utilized in the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process facilitates the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, which are pivotal in the development of complex organic molecules and potential pharmaceuticals. The reactions yield satisfactory results under specified conditions, highlighting the versatility and efficiency of this approach in organic synthesis (Bacchi et al., 2005).

Antiparkinsonian Activity

In a noteworthy application beyond basic organic synthesis, derivatives of this compound, specifically (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, have demonstrated potent antiparkinsonian activity in animal models. This compound showed a nearly full recovery of locomotor and exploratory activities, comparable to the effect of levodopa, a standard treatment for Parkinson's disease. Such findings underscore the potential therapeutic applications of these compounds in neurodegenerative disease treatment (Ardashov et al., 2011).

Catalytic Aminocarbonylation

Another application involves the catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, where this compound derivatives can be intermediates. This method facilitates the synthesis of 2-oxo-carboxamide type derivatives and highlights the potential of these compounds in the development of novel organic syntheses and the production of valuable chemical intermediates (Müller et al., 2005).

Carbohydrate Carbocyclization

This compound plays a role in carbohydrate carbocyclization, where its derivatives are used in zinc-mediated tandem reactions and ring-closing enyne metathesis to produce functionalized cyclohexenes. This process represents a powerful tool for the rapid carbocyclization and annulation of carbohydrates, offering a pathway to a wide range of functionalized ring systems (Poulsen & Madsen, 2002).

Properties

IUPAC Name

methyl 1-prop-2-ynylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1,4-5H,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNCAFIBJIDVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC=CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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